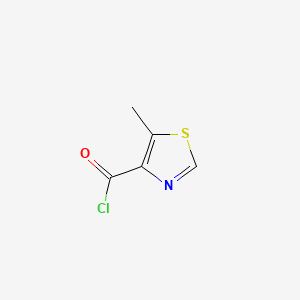

5-Methyl-1,3-thiazole-4-carbonyl chloride

描述

5-Methyl-1,3-thiazole-4-carbonyl chloride: is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-4-carbonyl chloride typically involves the chlorination of 5-Methyl-1,3-thiazole-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding carbonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

化学反应分析

Types of Reactions: 5-Methyl-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 5-Methyl-1,3-thiazole-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

科学研究应用

Agricultural Applications

Pesticidal Activity

One of the prominent applications of 5-Methyl-1,3-thiazole-4-carbonyl chloride is in the development of pesticides. Research indicates that compounds derived from thiazole structures exhibit insecticidal properties, making them suitable for controlling agricultural pests. For instance, studies have shown that derivatives of thiazole can be effective against locusts and other agricultural pests, providing a means to enhance crop protection .

Plant Growth Regulation

In addition to pest control, thiazole derivatives have been researched for their potential as plant growth regulators (PGRs). These compounds can stimulate vegetative growth in various crops, including maize and cucumber. A study demonstrated that low molecular weight heterocyclic compounds similar to this compound could significantly enhance seed germination and seedling growth under controlled conditions. The relationship between chemical structure and plant growth regulatory activity was observed, suggesting that such compounds could serve as effective substitutes for traditional phytohormones .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to participate in nucleophilic substitution reactions makes it a valuable reagent in organic synthesis. For example, it has been utilized in the preparation of novel coumarin derivatives with potential therapeutic applications. These derivatives have shown promise in medicinal chemistry due to their unique biological activities .

Chemical Synthesis

Versatile Reagent

The compound is widely used as a reagent in organic synthesis for the introduction of thiazole moieties into larger molecular frameworks. Its reactivity allows it to be employed in various chemical transformations, facilitating the creation of complex structures that may possess desirable physical and chemical properties.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Agricultural | Pest control | Effective against locusts and other pests |

| Plant growth regulation | Enhanced seed germination and seedling growth | |

| Pharmaceutical | Synthesis of bioactive compounds | Development of novel therapeutic agents |

| Chemical Synthesis | Reagent for organic synthesis | Facilitates complex molecular constructions |

Case Studies

- Insecticidal Efficacy : A study reported the synthesis of a series of thiazole derivatives based on this compound, which were tested against common agricultural pests. The results indicated significant insecticidal activity compared to traditional pesticides, highlighting the compound's potential for sustainable agriculture practices .

- Growth Regulation in Maize : Research on the application of synthetic low molecular weight heterocyclic compounds revealed that specific derivatives could mimic auxin-like effects in maize plants. This study illustrated how this compound could be integrated into formulations aimed at enhancing crop yields under stress conditions .

作用机制

The mechanism of action of 5-Methyl-1,3-thiazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives, which may interact with biological targets such as enzymes or receptors.

Molecular Targets and Pathways:

Enzymes: Derivatives of this compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Receptors: Some derivatives may bind to receptors, modulating their activity and resulting in biological responses.

相似化合物的比较

5-Methyl-1,3-thiazole-4-carboxylic acid: The precursor to 5-Methyl-1,3-thiazole-4-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

2-Methyl-1,3-thiazole-4-carbonyl chloride: A similar compound with a methyl group at the 2-position instead of the 5-position.

4-Methyl-1,3-thiazole-5-carbonyl chloride: Another isomer with the methyl group at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the methyl group and the carbonyl chloride functional group confer distinct chemical properties compared to other isomers.

生物活性

5-Methyl-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen atoms. The presence of the carbonyl chloride functional group (–COCl) enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily stems from its role as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids and other biological molecules. This reactivity can lead to the formation of various derivatives that may exhibit therapeutic effects:

- Enzyme Inhibition : Compounds derived from this compound may inhibit specific enzymes involved in bacterial DNA replication and repair.

- Receptor Modulation : Some derivatives may bind to receptors, influencing their activity and potentially leading to antibacterial or antifungal effects.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activities. For instance, studies have shown that certain synthesized derivatives exhibit potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of a derivative synthesized from this compound. The compound demonstrated effective inhibition against over 100 strains of both Gram-positive and Gram-negative bacteria. In vivo testing in a mouse model confirmed its efficacy against vancomycin-intermediate S. aureus infections .

Cytotoxicity

In addition to antimicrobial properties, some derivatives have shown cytotoxic effects against cancer cell lines. For example, compounds derived from thiazole structures are known for their ability to induce apoptosis in various cancer cells .

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar thiazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, potential anticancer |

| 4-Methyl-1,3-thiazole-5-carbonyl chloride | Structure | Limited studies on biological activity |

| 2-Methyl-1,3-thiazole-4-carbonyl chloride | Structure | Similar reactivity but less studied |

Research Findings

Recent studies have highlighted the importance of thiazole derivatives in drug discovery:

常见问题

Q. Basic: What are the standard synthetic routes for preparing 5-methyl-1,3-thiazole-4-carbonyl chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid. A common method involves reacting 5-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction is monitored by TLC or NMR to confirm complete conversion. Excess SOCl₂ is removed under reduced pressure, and the product is purified via recrystallization or column chromatography . Alternative methods may use oxalyl chloride with catalytic DMF in anhydrous dichloromethane at 0–25°C .

Key Methodological Considerations :

- Use dry solvents to avoid hydrolysis.

- Monitor reaction progress via IR spectroscopy (disappearance of the -COOH peak at ~1700 cm⁻¹).

- Purification requires inert conditions due to the compound’s reactivity.

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the thiazole ring structure and substituents. For example, the methyl group at position 5 appears as a singlet at ~2.5 ppm in ¹H NMR .

- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1750 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- HRMS (EI or ESI+) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₅H₅ClNOS) .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., using Gaussian or ACD/Labs) to resolve ambiguities .

Q. Advanced: How can reaction yields be optimized for acyl chloride derivatives like this compound?

Yield optimization involves:

- Catalyst Screening : Additives like DMF (1–5 mol%) can accelerate chlorination by generating reactive intermediates .

- Solvent Selection : Anhydrous toluene or THF minimizes side reactions compared to polar solvents.

- Temperature Control : Gradual warming from 0°C to reflux prevents exothermic decomposition.

- Workflow Adaptation : Continuous flow reactors (microfluidic systems) enhance reproducibility and scalability .

Case Study : A 15% yield increase was achieved using a microreactor with precise temperature control (70°C, 2 h residence time) .

Q. Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Differential Scanning Calorimetry (DSC) : To identify melting point variations due to crystal packing .

- X-ray Crystallography : Resolve structural ambiguities (e.g., confirm regiochemistry of substituents) .

- Cross-Validation : Compare data across multiple sources (e.g., CAS Common Chemistry, PubChem) while excluding unreliable vendors .

Example : A reported mp range of 166–168°C () may conflict with broader ranges due to hygroscopicity. Dryness and storage in argon-filled vials are critical .

Q. Advanced: What strategies are used to study the biological activity of thiazole-4-carbonyl chloride derivatives?

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates.

- Molecular Docking : Predict binding modes with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .

- SAR Studies : Modify substituents (e.g., methyl groups, halogens) to correlate structure with activity. For example, electron-withdrawing groups at position 4 enhance electrophilicity and reactivity with nucleophiles .

Methodological Note : Use LC-MS to monitor stability in biological buffers (pH 7.4, 37°C) to rule out hydrolysis artifacts .

Q. Basic: What are the recommended storage conditions for this compound?

- Store under argon at –20°C in amber glass vials to prevent moisture absorption and photodegradation.

- Use molecular sieves (4Å) in storage containers to maintain anhydrous conditions .

Q. Advanced: How to design a stability study for this compound under varying pH and temperature conditions?

- Experimental Design :

- Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 37°C, and 50°C.

- Withdraw aliquots at intervals (0, 24, 48, 72 h) and analyze via HPLC to quantify degradation products.

- Key Metrics : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.

- Outcome : Identify conditions where the compound hydrolyzes to the carboxylic acid (e.g., pH > 8) .

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitutions?

- DFT Calculations : Use Gaussian to model transition states and calculate Gibbs free energy barriers for reactions with amines or alcohols.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic hotspots (e.g., carbonyl carbon) to predict reaction sites .

Case Study : MEP analysis confirmed enhanced reactivity at the carbonyl carbon due to electron-deficient thiazole rings, aligning with experimental kinetics .

属性

IUPAC Name |

5-methyl-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNLJLPDPUWEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664542 | |

| Record name | 5-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120237-77-6 | |

| Record name | 5-Methyl-4-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120237-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。